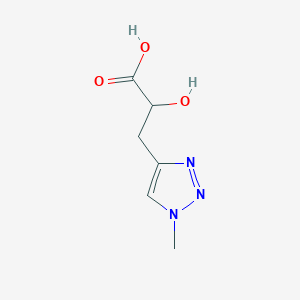
N-(3-methylphenyl)thian-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)thian-3-amine: is an organic compound with the molecular formula C12H17NS It is a derivative of thian-3-amine, where the amine group is substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)thian-3-amine typically involves the reaction of 3-methylphenylamine with thian-3-amine under specific conditions. One common method is the nucleophilic substitution reaction, where the amine group of thian-3-amine reacts with the 3-methylphenyl group in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(3-methylphenyl)thian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thian-3-amine derivatives.
Scientific Research Applications
N-(3-methylphenyl)thian-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Thian-3-amine: The parent compound without the 3-methylphenyl substitution.
N-phenylthian-3-amine: A similar compound with a phenyl group instead of a 3-methylphenyl group.
N-(4-methylphenyl)thian-3-amine: A compound with a 4-methylphenyl group instead of a 3-methylphenyl group.
Uniqueness: N-(3-methylphenyl)thian-3-amine is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and physical properties compared to its analogs. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-(3-methylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H17NS/c1-10-4-2-5-11(8-10)13-12-6-3-7-14-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 |
InChI Key |
WQADJWHEDXGNAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B15262799.png)
![[3-(Dimethylamino)propyl][(2-methylphenyl)methyl]amine](/img/structure/B15262824.png)

![3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B15262830.png)
![2-[(Butylamino)methyl]-6-methoxyphenol](/img/structure/B15262834.png)

![2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B15262847.png)
![2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol](/img/structure/B15262850.png)


![(2-Ethylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B15262862.png)
![1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid](/img/structure/B15262871.png)

